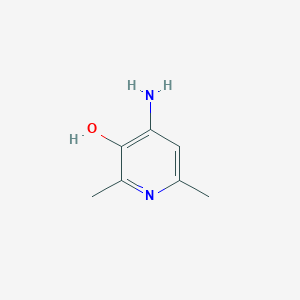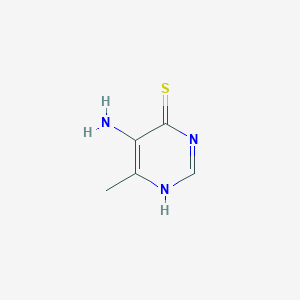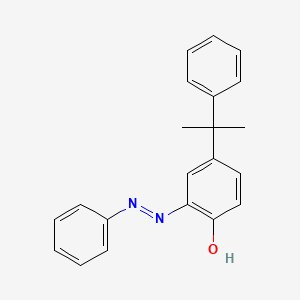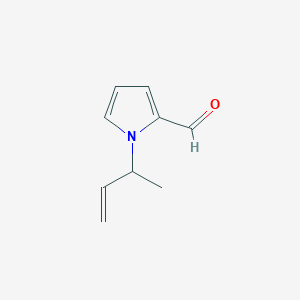
1-(But-3-en-2-yl)-1H-pyrrole-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(But-3-en-2-yl)-1H-pyrrole-2-carbaldehyde is an organic compound featuring a pyrrole ring substituted with a but-3-en-2-yl group and an aldehyde functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(But-3-en-2-yl)-1H-pyrrole-2-carbaldehyde typically involves the reaction of pyrrole with but-3-en-2-yl halides under basic conditions. The aldehyde group can be introduced through formylation reactions using reagents such as Vilsmeier-Haack or Duff formylation methods .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to facilitate the efficient formation of the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(But-3-en-2-yl)-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:
Substitution: The but-3-en-2-yl group can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Electrophilic reagents such as halogens or nitro groups
Major Products:
Oxidation: Corresponding carboxylic acid
Reduction: Corresponding primary alcohol
Substitution: Various substituted derivatives depending on the electrophile used
Wissenschaftliche Forschungsanwendungen
1-(But-3-en-2-yl)-1H-pyrrole-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a precursor for various industrial applications.
Wirkmechanismus
The mechanism of action of 1-(But-3-en-2-yl)-1H-pyrrole-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The but-3-en-2-yl group may also interact with hydrophobic pockets in biological molecules, influencing their activity .
Vergleich Mit ähnlichen Verbindungen
1-(But-3-en-2-yl)-1H-pyrrole-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
1-(But-3-en-2-yl)-1H-pyrrole-2-methanol: Similar structure but with a primary alcohol group instead of an aldehyde.
1-(But-3-en-2-yl)-1H-pyrrole-2-nitro: Similar structure but with a nitro group instead of an aldehyde.
Uniqueness: 1-(But-3-en-2-yl)-1H-pyrrole-2-carbaldehyde is unique due to the presence of both an aldehyde group and a but-3-en-2-yl group on the pyrrole ring.
Eigenschaften
CAS-Nummer |
631869-22-2 |
|---|---|
Molekularformel |
C9H11NO |
Molekulargewicht |
149.19 g/mol |
IUPAC-Name |
1-but-3-en-2-ylpyrrole-2-carbaldehyde |
InChI |
InChI=1S/C9H11NO/c1-3-8(2)10-6-4-5-9(10)7-11/h3-8H,1H2,2H3 |
InChI-Schlüssel |
CKFHVJUQIHYLPI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C=C)N1C=CC=C1C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


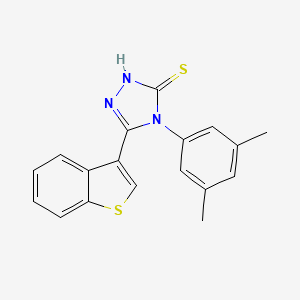
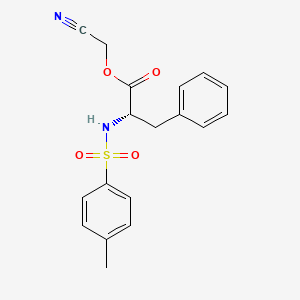
![2-(3-(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)phenylamino)-5,6,7,8-tetrahydroquinazolin-4(1H)-one](/img/structure/B13947243.png)
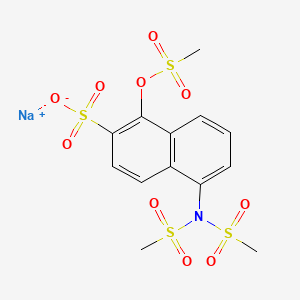
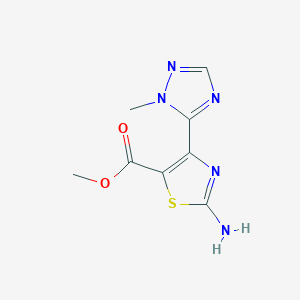
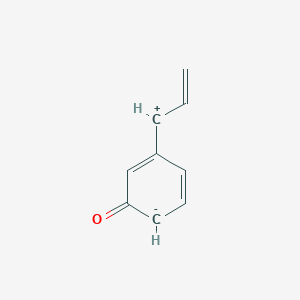
![Phenol, 2-[(ethylimino)methyl]-](/img/structure/B13947282.png)
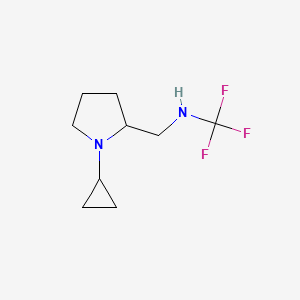
![4-[3-(3,5-Dibromo-2-methoxyphenyl)prop-2-enoylcarbamothioylamino]benzoic acid](/img/structure/B13947316.png)
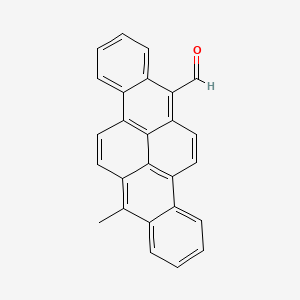
![(6-Methyl-6-azaspiro[3.4]octan-2-yl)methanamine](/img/structure/B13947320.png)
